[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
Description
[(1-Ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a bifunctional amine featuring two distinct pyrazole moieties. The compound is characterized by an ethyl-substituted pyrazole at the 4-position and a methyl-substituted pyrazole at the 3-position, linked via methylene groups to a central nitrogen atom. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H17N5/c1-3-16-9-10(7-13-16)6-12-8-11-4-5-15(2)14-11/h4-5,7,9,12H,3,6,8H2,1-2H3 |
InChI Key |
OJFFHNODMLJWRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=NN(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. One common method is the alkylation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process can be optimized by controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds .
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects: The target compound’s ethyl and methyl groups provide moderate steric bulk compared to bulkier substituents like 3-methoxyphenyl .
- Aromatic vs. Aliphatic Amines: Compounds with aromatic substituents (e.g., pyridine in ) exhibit enhanced π-stacking capabilities, whereas aliphatic amines (e.g., N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine ) prioritize solubility in nonpolar solvents.
Physicochemical Properties
- Molecular Weight : The target compound (192.26 g/mol) is intermediate in size compared to simpler amines (e.g., 139.2 g/mol for (1-ethyl-1H-pyrazol-4-yl)methylamine ) and bulkier derivatives (e.g., 286.37 g/mol for [(1-ethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine ).
- Solubility : Aliphatic amines (e.g., N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine ) are more lipophilic, whereas pyridine-containing analogues may exhibit polar solubility due to nitrogen lone pairs.
Crystallographic and Structural Insights
- Hydrogen Bonding : Pyrazole NH groups participate in hydrogen-bonding networks, as described in graph set analysis . For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine forms intermolecular H-bonds with pyridine nitrogen, enhancing crystal packing.
- Software Tools : SHELX programs are widely used for refining crystal structures of small molecules, including pyrazole derivatives .
Biological Activity
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a compound belonging to the pyrazole family, characterized by its dual pyrazole structure. This unique configuration imparts distinct chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry, pharmacology, and biochemistry.
Chemical Structure and Properties
The compound features two pyrazole rings connected by a methylene bridge. Its molecular formula is , with a molecular weight of approximately 208.24 g/mol. The presence of ethyl and methyl groups on the pyrazole rings enhances its solubility and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Mechanistically, it may act as an enzyme inhibitor by binding to active sites or modulating receptor activity through competitive or non-competitive inhibition.
Biological Activities
Research indicates that compounds in the pyrazole family exhibit a wide range of biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines (e.g., H460, A549) through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Properties : Pyrazole compounds have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Antimicrobial Effects : The compound has demonstrated activity against various microbial strains, suggesting potential applications in treating infections .
Case Studies
- Anticancer Studies :
-
Anti-inflammatory Activity :
- In vitro assays confirmed that [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine inhibited the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
- Antimicrobial Testing :
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
